molecular formula C5H8BrClO B2718792 3-Bromo-3-methylbutanoyl chloride CAS No. 67716-21-6

3-Bromo-3-methylbutanoyl chloride

Cat. No.: B2718792
CAS No.: 67716-21-6
M. Wt: 199.47
InChI Key: OYOSKIMJNMGZCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-3-methylbutanoyl chloride can be synthesized through the reaction of 3-bromo-3-methylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:

3-Bromo-3-methylbutanoic acid+SOCl23-Bromo-3-methylbutanoyl chloride+SO2+HCl\text{3-Bromo-3-methylbutanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Bromo-3-methylbutanoic acid+SOCl2​→3-Bromo-3-methylbutanoyl chloride+SO2​+HCl

This method is commonly used in laboratory settings due to its simplicity and efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-methylbutanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Reacts in the presence of a base to form esters.

    Thiols: Reacts to form thioesters.

Major Products Formed

Scientific Research Applications

3-Bromo-3-methylbutanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-3-methylbutanoic acid: The precursor to 3-Bromo-3-methylbutanoyl chloride.

    3-Chloro-3-methylbutanoyl chloride: A similar compound with a chlorine atom instead of a bromine atom.

    3-Bromo-3-methylbutanol: An alcohol derivative of the compound.

Uniqueness

This compound is unique due to its specific reactivity as an acylating agent and its ability to form a wide range of derivatives through nucleophilic substitution reactions . This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

3-bromo-3-methylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrClO/c1-5(2,6)3-4(7)8/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOSKIMJNMGZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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